5-Bromo-1,2-dichloro-3-methoxybenzene
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Overview
Description
5-Bromo-1,2-dichloro-3-methoxybenzene: is an organic compound with the molecular formula C7H5BrCl2O. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2-dichloro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,2-dichloro-3-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are also critical due to the handling of reactive halogen compounds .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1,2-dichloro-3-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Further substitution reactions can occur, such as nitration or sulfonation, under appropriate conditions.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like bromine and chlorine makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding quinones, while reduction reactions can target the halogen substituents.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents like sodium methoxide or other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
Chemistry: 5-Bromo-1,2-dichloro-3-methoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be a precursor in the synthesis of bioactive molecules, including potential drugs and diagnostic agents .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of 5-Bromo-1,2-dichloro-3-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine and chlorine atoms act as electron-withdrawing groups, making the aromatic ring more susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, can influence the reactivity and orientation of substitution reactions .
Comparison with Similar Compounds
- 5-Bromo-2,3-dichloroanisole
- 1-Bromo-2,5-dichloro-4-fluoro-benzene
- 1-Bromo-2,3-dichloro-4-iodo-benzene
- 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene
- 5-Bromo-1,3-dichloro-2-(methoxymethyl)benzene
- 5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene
Uniqueness: 5-Bromo-1,2-dichloro-3-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and methoxy groups influences its behavior in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
174913-21-4 |
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Molecular Formula |
C7H5BrCl2O |
Molecular Weight |
255.92 g/mol |
IUPAC Name |
5-bromo-1,2-dichloro-3-methoxybenzene |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 |
InChI Key |
VUKSMXAKPWKRFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Cl)Cl |
Origin of Product |
United States |
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